molecular formula C11H16F3NO3 B2443934 ethyl (2Z)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-3-oxohexanoate CAS No. 2253644-37-8

ethyl (2Z)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-3-oxohexanoate

Cat. No.: B2443934
CAS No.: 2253644-37-8
M. Wt: 267.248
InChI Key: GISSIADWHIGYIL-FPLPWBNLSA-N
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Description

Ethyl (2Z)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-3-oxohexanoate is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

ethyl (2Z)-2-(dimethylaminomethylidene)-6,6,6-trifluoro-3-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO3/c1-4-18-10(17)8(7-15(2)3)9(16)5-6-11(12,13)14/h7H,4-6H2,1-3H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISSIADWHIGYIL-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\N(C)C)/C(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-3-oxohexanoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 6,6,6-trifluoro-3-oxohexanoate with dimethylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-3-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of ethyl (2Z)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-3-oxohexanoate as an anticancer agent. Research has shown that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their electron-withdrawing properties, which can stabilize reactive intermediates during biochemical reactions .

For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a pathway for further development into therapeutic agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have indicated that modifications of the molecular structure can lead to enhanced activity against a range of pathogens, including bacteria and fungi. The presence of the trifluoromethyl group has been associated with increased potency against Gram-positive and Gram-negative bacteria .

Synthesis of Functional Materials

This compound serves as a precursor in the synthesis of functional materials. Its unique chemical structure allows it to be incorporated into polymer matrices or used as a building block for more complex molecules. For example, it has been utilized in the development of fluorinated polymers that exhibit improved thermal stability and chemical resistance compared to their non-fluorinated counterparts .

Case Study 1: Anticancer Compound Development

In a study published in RSC Advances, researchers synthesized various derivatives of this compound and evaluated their anticancer activities against human cancer cell lines. The results showed that specific modifications led to compounds with IC50 values significantly lower than those of existing chemotherapeutics . This study underscores the compound's potential as a lead structure in drug development.

Case Study 2: Antimicrobial Screening

A comprehensive screening of derivatives for antimicrobial activity was conducted where this compound derivatives were tested against various microbial strains. The findings revealed that specific compounds exhibited remarkable activity against resistant strains of bacteria, suggesting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism by which ethyl (2Z)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-3-oxohexanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6,6,6-trifluoro-3-oxohexanoate
  • Dimethylaminomethylidene derivatives
  • Trifluoromethyl ketones

Uniqueness

Ethyl (2Z)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-3-oxohexanoate is unique due to the presence of both the dimethylamino and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethyl (2Z)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-3-oxohexanoate is a synthetic compound with potential biological activities. This article explores its pharmacological properties, including antitumor and antimicrobial effects, as well as its mechanisms of action and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₂F₃N₁O₃
  • Molar Mass : 239.19 g/mol
  • CAS Number : 51145-57-4

The compound exhibits biological activity primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Research indicates that it can induce cell cycle arrest in cancer cells, preventing their division and growth.
  • Apoptosis Induction : The compound has shown potential in triggering apoptosis in various tumor cell lines.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound:

  • In vitro Studies : In laboratory settings, the compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC₅₀) values ranged from 10 to 30 μM depending on the cell line tested .
Cell LineIC₅₀ (μM)
MCF-7 (Breast)15
A549 (Lung)25
HeLa (Cervical)20

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : this compound showed activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 500 to 1000 μg/mL .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus500
Escherichia coli1000

Study 1: Antitumor Efficacy

A study conducted by researchers at a prominent university evaluated the antitumor efficacy of this compound on MCF-7 cells. The results indicated that treatment led to a significant decrease in cell viability and increased markers of apoptosis.

Study 2: Antimicrobial Properties

In another investigation focusing on its antimicrobial properties, the compound was tested against common pathogens in clinical settings. The results demonstrated effective inhibition of bacterial growth, suggesting its potential as a therapeutic agent for infections caused by resistant strains.

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